2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a complex organic compound that features both indole and pyrazole moieties. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . Pyrazole derivatives also exhibit significant biological activities, such as antimicrobial and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide typically involves multi-step organic reactions. One common method includes the acylation of 4-aminoindole with acetic anhydride to form 4-(acetylamino)-1H-indole. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The acetylamino group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl₃) and solvents like dichloromethane (CH₂Cl₂).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: 4-amino-1H-indole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory effects.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation. The pyrazole moiety can also interact with different biological targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Indole-3-acetic acid, tryptophan, and serotonin.
Pyrazole Derivatives: Celecoxib, an anti-inflammatory drug, and pyrazole-4-carboxylic acid
Uniqueness
2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide is unique due to its combination of indole and pyrazole moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H17N5O2 |
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Molecular Weight |
311.34 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(1-methylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C16H17N5O2/c1-11(22)18-14-4-3-5-15-13(14)6-7-21(15)10-16(23)19-12-8-17-20(2)9-12/h3-9H,10H2,1-2H3,(H,18,22)(H,19,23) |
InChI Key |
GRSGYCUSRMNUMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CN(N=C3)C |
Origin of Product |
United States |
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